Product packaging for 1-(3-(3-Bromophenoxy)propyl)pyrrolidine(Cat. No.:CAS No. 690650-23-8)

1-(3-(3-Bromophenoxy)propyl)pyrrolidine

Cat. No.: B1299487
CAS No.: 690650-23-8
M. Wt: 284.19 g/mol
InChI Key: WSIWKHSLVXWKSX-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic and Synthetic Chemistry

The pyrrolidine scaffold is of great interest to medicinal chemists and researchers in organic synthesis for several key reasons. researchgate.netnih.gov As a saturated, non-planar ring, it provides a three-dimensional structure that allows for effective exploration of pharmacophore space. nih.govresearchgate.netnih.gov This three-dimensionality is a significant advantage over flat, aromatic rings, offering more diverse spatial arrangements for interaction with biological targets. nih.gov

The presence of up to four stereogenic carbon atoms in the pyrrolidine ring can lead to a multitude of stereoisomers, which is crucial for determining the biological profile of a drug candidate. nih.govresearchgate.netnih.gov The specific spatial orientation of substituents can dramatically alter the binding mode and affinity to enantioselective proteins. nih.govresearchgate.netnih.gov

Furthermore, pyrrolidine and its derivatives are widely utilized as building blocks in asymmetric synthesis, acting as effective chiral controllers, organocatalysts, and ligands for transition metals. nih.govmdpi.com The amino acid L-proline, which contains a pyrrolidine ring, is a prominent example, frequently employed as a catalyst for stereoselective synthesis. nih.gov The development of synthetic methods, such as 1,3-dipolar cycloaddition reactions, provides efficient pathways to construct the pyrrolidine ring system, making it an accessible and valuable component in drug discovery and development. nih.govmdpi.com

Pyrrolidine-containing compounds have been investigated for a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.orgresearchgate.net This broad applicability underscores the chemical and pharmaceutical importance of this heterocyclic scaffold. frontiersin.org

Academic Context and Research Trajectories of 1-(3-(3-Bromophenoxy)propyl)pyrrolidine

Direct and extensive academic research focused solely on this compound is limited in publicly available literature. The compound is more frequently situated within the context of broader chemical libraries or as a synthetic intermediate for creating more complex molecules. Its structure, featuring a pyrrolidine ring connected via a propyl chain to a 3-bromophenoxy group, makes it a derivative of interest in medicinal chemistry.

Research on structurally similar compounds suggests that molecules like this are often synthesized to explore structure-activity relationships (SAR). Positional isomers, where the bromine atom is located at different points on the phenoxy ring (such as the ortho or para position), can have varied binding affinities for biological targets due to altered steric and electronic properties. For instance, research on a related compound, (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride, indicates its availability as a chemical reagent for synthetic purposes.

The synthesis of such compounds typically involves nucleophilic substitution or direct alkylation methods. The academic trajectory for a compound like this compound would likely involve its inclusion in screening libraries to test for various biological activities or its use as a precursor in the synthesis of more elaborate target molecules.

Below are the key chemical identifiers and properties for a closely related compound, which helps to place this compound in its chemical context.

Table 1: Chemical Properties and Identifiers for 1-[3-(3-bromophenoxy)propyl]pyrrolidine-2,5-dione

Property Value
IUPAC Name 1-[3-(3-bromophenoxy)propyl]pyrrolidine-2,5-dione
Molecular Formula C13H14BrNO3
Molecular Weight 312.16 g/mol
Canonical SMILES C1CC(=O)N(C1=O)CCCOC2=CC(=CC=C2)Br
InChIKey VZGWJNROPXDSQB-UHFFFAOYSA-N
Topological Polar Surface Area 46.6 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5

Data sourced from PubChem CID 94720436 nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
L-proline
(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18BrNO B1299487 1-(3-(3-Bromophenoxy)propyl)pyrrolidine CAS No. 690650-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(3-bromophenoxy)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIWKHSLVXWKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 3 Bromophenoxy Propyl Pyrrolidine and Analogous Structures

Synthetic Strategies for Pyrrolidine (B122466) Ring Construction

The pyrrolidine ring is a common structural motif in many biologically active compounds, and numerous methods have been developed for its synthesis. rsc.org These methods can be broadly categorized into cyclization reactions of linear precursors and cycloaddition strategies.

The formation of the pyrrolidine skeleton can be effectively achieved through the cyclization of acyclic compounds, a process that can occur via either intramolecular or intermolecular pathways. mdpi.com Intramolecular cyclization is a prominent method, often involving the ring closure of a linear substrate containing a nitrogen atom and a suitable leaving group or electrophilic center separated by a four-carbon chain.

One common approach is the intramolecular C-H amination. For instance, copper-catalyzed intramolecular amination of N-fluoride amides has been developed for the synthesis of pyrrolidines. nih.gov This method highlights the C-H bond cleavage as the turnover-limiting step in the catalytic cycle. nih.gov Another strategy involves the cyclization of an amine onto a carboxylic acid derivative to form the amide C-N linkage, which can subsequently be reduced to the corresponding pyrrolidine. researchgate.net The synthesis of the antiarrhythmic drug Vernakalant, for example, utilizes the intermolecular cyclization of an amine with (R)-2-hydroxysuccinic acid to form a succinimide, which is then reduced to the pyrrolidine core. mdpi.com

The table below summarizes various cyclization strategies for forming pyrrolidine rings.

Table 1: Selected Cyclization Strategies for Pyrrolidine Synthesis
Precursor Type Reaction Type Catalyst/Reagent Key Feature Reference
N-fluoride amides Intramolecular C-H Amination Copper Complexes Direct C-H functionalization nih.gov
Linear Amines/Carboxylic Acids Intermolecular Cyclization/Reduction Standard reducing agents Forms a lactam intermediate mdpi.comresearchgate.net
Alkenyl Amines Radical Cyclization Electrochemical methods Metal- and reagent-free researchgate.net
Amides with Pendant Alkenes Reductive Cycloaddition Iridium Complexes Forms polycyclic systems acs.org

Among the most powerful and versatile methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to form a five-membered pyrrolidine ring in a stereospecific manner. rsc.orgwikipedia.org

Catalytic asymmetric 1,3-dipolar cycloadditions are particularly valuable as they allow for the enantioselective synthesis of chiral pyrrolidines. rsc.org These reactions have been used to create complex pyrrolidine-containing scaffolds with high levels of stereocontrol. mdpi.commdpi.com The azomethine ylides are often generated in situ from the decarboxylative condensation of α-amino acids with aldehydes or isatins. mdpi.com The choice of metal catalyst, ligand, and dipolarophile can influence the regioselectivity and diastereoselectivity of the cycloaddition. acs.org For example, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been successfully employed for synthesizing fluorinated pyrrolidines. nih.gov

This method's utility is demonstrated by its application in creating densely substituted pyrrolidines and spiro-fused heterocyclic systems, which are prevalent in natural alkaloids and pharmaceutical molecules. mdpi.comacs.org

Approaches for Incorporating the 3-Bromophenoxy Moiety

The 3-bromophenoxy portion of the target molecule is typically introduced through etherification of 3-bromophenol (B21344) or by starting with a pre-functionalized bromophenoxy precursor.

The formation of the aryl ether linkage is a cornerstone of this synthesis. The Williamson ether synthesis and its modern variants are commonly employed. This involves the reaction of a phenoxide with an alkyl halide. For the synthesis of 1-(3-(3-Bromophenoxy)propyl)pyrrolidine, 3-bromophenol would be deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. This nucleophile then displaces a leaving group on a three-carbon electrophile, such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane.

A direct laboratory-scale synthesis of a related compound, 3-(4-bromophenoxy)-1-propanol, was achieved by reacting 4-bromophenol (B116583) and 3-bromopropanol in DMSO with powdered sodium hydroxide. prepchem.com This demonstrates a straightforward method for forming the bromophenoxy propanol (B110389) moiety, which can then be further functionalized for attachment to the pyrrolidine ring. Palladium-catalyzed etherification reactions have also emerged as a powerful tool for constructing aryl ethers under mild conditions, showing good functional group tolerance, including for bromo-substituted phenols. frontiersin.org

The table below outlines common conditions for aryl ether synthesis.

Table 2: Common Etherification Reaction Conditions
Reaction Type Catalyst Base Solvent Key Feature Reference
Williamson Ether Synthesis None NaOH, K₂CO₃ DMSO, DMF, Acetone Classical, high-yielding method prepchem.com
Palladium-Catalyzed PdCl₂(dppf) Cs₂CO₃ Acetonitrile (B52724) Mild conditions, broad scope frontiersin.org
Copper-Catalyzed CuI Cs₂CO₃ DMSO Used for aryl halides organic-chemistry.org

The primary precursor for this moiety is 3-bromophenol. nih.gov The synthesis of brominated phenols can be achieved through the direct bromination of phenol. However, this reaction often yields a mixture of ortho- and para-isomers due to the ortho-para directing nature of the hydroxyl group. orgsyn.org To obtain the meta-isomer, alternative strategies are required, such as the diazotization of 3-bromoaniline (B18343) followed by hydrolysis.

Brominated compounds are also versatile precursors in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for further functionalization if desired. nih.govresearchgate.net For the purpose of synthesizing the target molecule, commercially available 3-bromophenol is the most direct and common starting material. The design of subsequent steps must account for the electronic and steric properties of the bromo- and ether-substituted aromatic ring.

Propyl Linker Chain Formation and Functionalization

The three-carbon propyl chain serves as the linker between the pyrrolidine ring and the 3-bromophenoxy moiety. A common synthetic strategy involves a two-step process: first, the etherification of 3-bromophenol with a three-carbon synthon bearing two leaving groups (e.g., 1,3-dibromopropane), followed by the reaction of the resulting intermediate with pyrrolidine.

In this sequence, 3-bromophenol is reacted with an excess of 1,3-dibromopropane under basic conditions. The use of an excess of the dihalide favors mono-alkylation, yielding 1-bromo-3-(3-bromophenoxy)propane. This intermediate now possesses a terminal alkyl bromide, which is a suitable electrophile for nucleophilic substitution by pyrrolidine. The final step involves reacting 1-bromo-3-(3-bromophenoxy)propane with pyrrolidine, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct, to afford the final product, this compound.

Alternatively, the synthesis can proceed by first preparing N-(3-bromopropyl)pyrrolidine. This intermediate can then be used to alkylate 3-bromophenol. Another route involves the preparation of 3-(pyrrolidin-1-yl)propan-1-ol, which can then be coupled with 3-bromophenol, for example, via a Mitsunobu reaction. The synthesis of (S)-3-hydroxypyrrolidine from optically active precursors highlights methods for creating functionalized pyrrolidines that could be used in such convergent approaches. google.com

General Purification and Isolation Techniques for Related Pyrrolidine Compounds

The isolation of pyrrolidine compounds, which are often basic in nature, requires specific techniques to handle their reactivity and potential for salt formation. reddit.com Common strategies involve a combination of extraction, chromatography, and crystallization methods. researchgate.net For tertiary amines like this compound, an initial work-up may involve an acid-base extraction to separate the basic amine from neutral or acidic impurities. reddit.com The crude product is often dissolved in an organic solvent and washed with an acidic aqueous solution to convert the amine into its protonated salt, which is soluble in the aqueous phase. The aqueous layer is then separated, basified to regenerate the free amine, and extracted back into an organic solvent. reddit.com

Following initial extraction and solvent removal, a variety of purification techniques can be employed to achieve the desired level of purity.

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography and Flash Chromatography: These techniques are widely used for the purification of pyrrolidine derivatives on both small and large scales. whiterose.ac.uksemanticscholar.org The process involves passing a solution of the crude product through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina (B75360). google.comtesisenred.net

Stationary Phase: For pyrrolidine compounds, silica gel is a common choice. However, due to the basic nature of amines, they can interact strongly with the acidic silica surface, leading to poor separation, tailing of peaks, and sometimes decomposition. reddit.com To mitigate these issues, the silica gel can be deactivated by adding a small amount of a tertiary amine, such as triethylamine, to the eluent. reddit.com Alternatively, basic alumina can be used as the stationary phase. reddit.com

Mobile Phase (Eluent): The choice of solvent system is crucial for effective separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. semanticscholar.orgnih.gov The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column. For particularly polar pyrrolidine derivatives, a small percentage of methanol, sometimes with ammonia, might be added to the eluent system to ensure efficient elution. tesisenred.net

Flash Chromatography: This is an enhancement of traditional column chromatography that uses pressure to force the solvent through the column more quickly, significantly reducing separation time. semanticscholar.org It is a standard method for purifying reaction mixtures in modern synthetic chemistry. whiterose.ac.uktesisenred.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures of stereoisomers, preparative HPLC is often employed. tesisenred.netnih.gov This technique uses smaller stationary phase particles and high pressure, resulting in superior resolution compared to standard column chromatography. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (often mixtures of water and acetonitrile or methanol), is frequently used for purifying pyrrolidine-containing compounds. tesisenred.net

Recrystallization: This is a powerful technique for purifying solid compounds. nih.govresearchgate.net The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. researchgate.net As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor. researchgate.net The pure crystals are then collected by filtration. researchgate.net The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. researchgate.net For pyrrolidine derivatives, solvents like ethanol, isopropanol, or mixtures such as isopropanol-ether have been used effectively. researchgate.netgoogle.com

Solvent Evaporation: This technique is fundamental for isolating a product from a solution. gwsionline.comwisdomlib.org After chromatographic separation or extraction, the desired compound is dissolved in a solvent. Solvent evaporation, often performed under reduced pressure using a rotary evaporator, removes the volatile solvent to yield the isolated compound. labuniquely.comasynt.com This method is particularly useful for concentrating the product before further purification steps like crystallization or for obtaining the final product after all impurities have been removed. labuniquely.com For heat-sensitive molecules, evaporation is conducted at low temperatures to prevent degradation. labuniquely.com Other methods include using a stream of inert gas (like nitrogen) to blow down the solvent or centrifugal evaporation for processing multiple small samples. asynt.comtandfonline.com

Table 1: Summary of Purification Techniques for Pyrrolidine Compounds

TechniquePrincipleStationary PhaseMobile Phase (Eluent)Best For
Column/Flash Chromatography Differential partitioning between stationary and mobile phases.Silica gel (often with added base), Alumina. reddit.comgoogle.comtesisenred.netNonpolar/polar solvent mixtures (e.g., Hexane/Ethyl Acetate). semanticscholar.orgGeneral purpose purification of reaction mixtures.
HPLC High-resolution separation under high pressure.C18 silica (Reversed-phase). tesisenred.netPolar solvent mixtures (e.g., Water/Acetonitrile). tesisenred.netHigh-purity separation, analysis, and separation of isomers.
Recrystallization Difference in solubility at varying temperatures.N/ASingle solvent or solvent mixture (e.g., Ethanol, Isopropanol). researchgate.netgoogle.comPurifying solid compounds to high purity.
Solvent Evaporation Removal of volatile solvent to isolate a non-volatile solute.N/AN/AIsolating product from solution after extraction or chromatography. gwsionline.comlabuniquely.com

Advanced Spectroscopic and Structural Elucidation of 1 3 3 Bromophenoxy Propyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 1-(3-(3-Bromophenoxy)propyl)pyrrolidine. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the 3-bromophenoxy group, the propyl linker, and the pyrrolidine (B122466) ring. The aromatic region is expected to show complex multiplets due to the meta-substitution pattern of the bromine atom on the phenyl ring. The protons on the propyl chain will likely appear as triplets and a multiplet, reflecting their coupling with adjacent methylene (B1212753) groups. The protons of the pyrrolidine ring are also expected to show characteristic multiplets.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H 6.8 - 7.2 Multiplet
O-CH₂ ~4.0 Triplet
N-CH₂ (propyl) ~2.5 Triplet
CH₂ (central propyl) ~1.9 Quintet
N-CH₂ (pyrrolidine) ~2.5 Multiplet

The ¹³C NMR spectrum provides essential information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon attached to the bromine atom is expected to have a chemical shift influenced by the halogen's electronegativity. The aromatic carbons, the carbons of the propyl chain, and the pyrrolidine ring carbons will all resonate in their characteristic regions.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
C-Br ~122
Aromatic C-O ~158
Aromatic CH 115 - 131
O-CH₂ ~67
N-CH₂ (propyl) ~54
CH₂ (central propyl) ~29
N-CH₂ (pyrrolidine) ~54

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be expected between the adjacent methylene groups of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the signals for each CH and CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This technique would be instrumental in confirming the connectivity between the 3-bromophenoxy group, the propyl linker, and the pyrrolidine ring. For example, a correlation between the O-CH₂ protons and the aromatic C-O carbon would confirm the ether linkage.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of a molecule. For this compound (C₁₃H₁₈BrNO), the molecular ion peak [M]⁺ would be expected to appear as a pair of peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of the molecule under electron ionization would likely proceed through several key pathways. A common fragmentation for ethers is the cleavage of the C-O bond. For amines, alpha-cleavage is a characteristic fragmentation pathway.

Predicted Mass Spectrometry Data

Fragment Predicted m/z Description
[C₁₃H₁₈⁷⁹BrNO]⁺ 283 Molecular Ion
[C₁₃H₁₈⁸¹BrNO]⁺ 285 Molecular Ion Isotope
[C₉H₁₀⁷⁹BrO]⁺ 213 Loss of pyrrolidine ring
[C₉H₁₀⁸¹BrO]⁺ 215 Loss of pyrrolidine ring isotope

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-O-C stretching of the ether, the C-N stretching of the amine, the aromatic C-H and C=C stretching, and the aliphatic C-H stretching.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the vibrations of the aromatic ring and the C-Br bond.

Predicted Vibrational Spectroscopy Data

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
Aromatic C-H 3050 - 3100 3050 - 3100 Stretching
Aliphatic C-H 2850 - 2960 2850 - 2960 Stretching
Aromatic C=C 1450 - 1600 1450 - 1600 Stretching
C-O-C (ether) 1200 - 1250 Not prominent Asymmetric Stretching
C-N (amine) 1020 - 1250 Not prominent Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The 3-bromophenoxy group is the primary chromophore in this compound. The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, corresponding to π → π* transitions of the benzene (B151609) ring. The presence of the bromine atom and the ether linkage may cause a slight shift in the absorption maxima compared to unsubstituted benzene.

Predicted UV-Vis Spectroscopy Data

Transition Predicted λmax (nm)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. For a molecule like this compound, which does not possess a chiral center, the primary focus of X-ray crystallography would be on its solid-state conformation and packing.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The resulting data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

Should experimental data be available, it would be presented in a format similar to the illustrative table below, detailing the crystallographic parameters.

Interactive Data Table: Illustrative Crystallographic Data for a Pyrrolidine Derivative

ParameterIllustrative Value
Empirical formulaC13 H18 Br N O
Formula weight284.19
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2(1)/c
Unit cell dimensionsa = 10.123 Å, α = 90°
b = 12.456 Å, β = 105.3°
c = 9.876 Å, γ = 90°
Volume1201.2 ų
Z4
Density (calculated)1.572 Mg/m³
Absorption coefficient2.981 mm⁻¹
F(000)584
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected5678
Independent reflections2456 [R(int) = 0.034]
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.062, wR2 = 0.125

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental data for this compound.

The detailed structural insights from such an analysis would reveal the conformation of the propyl chain, the orientation of the bromophenoxy group relative to the pyrrolidine ring, and how the molecules pack together in the crystal lattice. This information is crucial for understanding the compound's physical properties and for computational modeling studies.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed empirical formula. A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity.

The analysis is typically performed using a CHN analyzer, where a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting gases (carbon dioxide, water vapor, and nitrogen gas) are separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

For this compound, with the chemical formula C₁₃H₁₈BrNO, the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield results that are in close agreement with these theoretical values, typically within a margin of ±0.4%.

Interactive Data Table: Theoretical vs. Illustrative Elemental Analysis Data

ElementTheoretical %Illustrative Experimental %
Carbon (C)54.9454.89
Hydrogen (H)6.386.42
Nitrogen (N)4.934.89

Note: The experimental data in this table is illustrative and intended to show the expected format of results. It is not actual experimental data for this compound.

The verification of the empirical formula through elemental analysis is a standard and essential step in the characterization of any newly synthesized compound, providing foundational evidence of its chemical identity.

Chemical Transformations and Derivatization Strategies of 1 3 3 Bromophenoxy Propyl Pyrrolidine

Reactivity of the Bromine Atom on the Phenoxy Ring

The aryl bromide moiety is a key functional group for derivatization, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. byjus.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Aromaticity is temporarily disrupted and then restored upon the expulsion of the leaving group. masterorganicchemistry.com

For an SNAr reaction to occur at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlasalle.edu These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

In the case of 1-(3-(3-bromophenoxy)propyl)pyrrolidine, the bromine atom is in the meta position relative to the propoxypyrrolidine substituent. The ether linkage (-O-R) is a weakly activating group and is ortho, para-directing for electrophilic substitutions, but it does not significantly activate the ring for nucleophilic substitution, especially at the meta position. Consequently, the phenoxy ring in this compound is not considered activated, and standard SNAr reactions are expected to be slow or require harsh conditions, such as very high temperatures or the use of extremely strong nucleophiles (e.g., sodium amide). lasalle.edustackexchange.com Under such forceful conditions, an elimination-addition mechanism proceeding through a benzyne (B1209423) intermediate may also occur, potentially leading to a mixture of substitution products. stackexchange.com

Table 1: Hypothetical Products of Nucleophilic Aromatic Substitution
NucleophileReagent ExamplePotential Product Name
AmmoniaNaNH₂ / liq. NH₃1-(3-(3-Aminophenoxy)propyl)pyrrolidine
MethoxideNaOCH₃1-(3-(3-Methoxyphenoxy)propyl)pyrrolidine
HydroxideNaOH3-(3-(Pyrrolidin-1-yl)propoxy)phenol
CyanideNaCN or KCN3-(3-(Pyrrolidin-1-yl)propoxy)benzonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Mura Coupling)

A more versatile and widely used strategy for modifying the aryl bromide is the Suzuki-Miyaura cross-coupling reaction. yonedalabs.com This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgyoutube.com The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid reagents. youtube.com

The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate. libretexts.org

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the final biaryl product and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the direct attachment of various aryl, heteroaryl, or vinyl groups to the phenoxy ring, making it a powerful tool for generating analogs of this compound.

Table 2: Example Suzuki-Miyaura Coupling Reactions
Boronic Acid Coupling PartnerProduct Name
Phenylboronic acid1-(3-([1,1'-Biphenyl]-3-yloxy)propyl)pyrrolidine
4-Methoxyphenylboronic acid1-(3-((4'-Methoxy-[1,1'-biphenyl]-3-yl)oxy)propyl)pyrrolidine
Pyridine-3-boronic acid1-(3-((3,3'-Bipyridin)-5-yloxy)propyl)pyrrolidine
Thiophene-2-boronic acid1-(3-((3-(Thiophen-2-yl)phenyl)oxy)propyl)pyrrolidine
Vinylboronic acid1-(3-(3-Vinylphenoxy)propyl)pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen

The tertiary amine of the pyrrolidine ring is a nucleophilic and basic center, which can be readily modified through several types of reactions.

N-Alkylation and N-Acylation Reactions

Direct N-acylation of the tertiary nitrogen in this compound is not possible as there is no hydrogen atom to be replaced.

N-alkylation of the tertiary amine leads to the formation of a quaternary ammonium (B1175870) salt, a reaction discussed in the subsequent section (4.2.2.). However, the nitrogen atom can facilitate transformations at adjacent carbon atoms. Modern synthetic methods enable the functionalization of C-H bonds alpha to the amine nitrogen. nih.govnih.gov This can occur through the formation of an intermediate iminium ion via oxidation or hydride transfer, which is then attacked by a nucleophile. nih.gov This strategy allows for the introduction of new substituents on the carbon of the propyl linker adjacent to the nitrogen or on the pyrrolidine ring itself.

Quaternization Reactions

Quaternization is the reaction of the tertiary pyrrolidine nitrogen with an alkylating agent, such as an alkyl halide, to form a positively charged quaternary ammonium salt. google.com This reaction converts the neutral tertiary amine into a permanent cation, significantly altering the molecule's physical and chemical properties. Common alkylating agents include iodomethane, iodoethane, and benzyl (B1604629) bromide. The reaction is typically a straightforward SN2 process where the nitrogen atom acts as the nucleophile.

Table 3: Quaternization of the Pyrrolidine Nitrogen
Alkylating AgentProduct Name
Iodomethane (CH₃I)1-(3-(3-Bromophenoxy)propyl)-1-methylpyrrolidinium iodide
Iodoethane (C₂H₅I)1-(3-(3-Bromophenoxy)propyl)-1-ethylpyrrolidinium iodide
Benzyl bromide (BnBr)1-Benzyl-1-(3-(3-bromophenoxy)propyl)pyrrolidinium bromide

Transformations of the Propyl Linker

The three-carbon propyl chain connecting the phenoxy and pyrrolidine moieties is composed of saturated sp³-hybridized carbon atoms and is generally the least reactive part of the molecule. Standard functionalization of such an aliphatic chain can be challenging and may suffer from a lack of selectivity.

However, the C-H bonds at positions alpha to the heteroatoms (oxygen and nitrogen) are more susceptible to reaction than the central methylene (B1212753) group.

Position α to Nitrogen : As mentioned in section 4.2.1, the C-H bonds on the carbon adjacent to the pyrrolidine nitrogen can be activated towards functionalization through the formation of an iminium ion. nih.gov This represents a strategic site for introducing substituents onto the linker.

Position α to Oxygen : The C-H bonds on the carbon adjacent to the phenoxy oxygen are also activated. Methods such as photocatalytic hydrogen atom transfer (HAT) can selectively functionalize α-aryloxyalkyl C-H bonds. rsc.orgresearchgate.net This approach could enable the introduction of various functional groups at this position of the propyl linker.

Direct oxidation or radical halogenation of the linker is possible but would likely lead to complex mixtures of products due to the similar reactivity of the different C-H bonds.

Regioselectivity and Stereochemical Control in Derivatization

The derivatization of this compound offers several avenues for structural modification, primarily targeting the bromophenyl ring and the pyrrolidine nucleus. Achieving control over regioselectivity and stereochemistry is crucial for synthesizing specific, functionally optimized derivatives. While detailed research findings on this exact molecule are not extensively documented in publicly available literature, established principles of organic synthesis with analogous structures provide a strong framework for predicting and controlling reaction outcomes.

Regioselectivity in the Derivatization of the Bromophenyl Moiety

The presence of a bromine atom on the phenoxy group makes it a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are highly regioselective, occurring specifically at the carbon-bromine bond.

The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org For this compound, this reaction would exclusively modify the 3-position of the phenoxy ring, where the bromine is located. The general scheme for such a reaction is depicted below:

Scheme 1: Suzuki-Miyaura Coupling of this compound

The choice of catalyst, ligands, and reaction conditions can be critical in achieving high yields and functional group tolerance. For example, the use of sterically hindered phosphine (B1218219) ligands can be effective in the coupling of various heterocyclic systems. rsc.org

Below is a table illustrating the regioselectivity of Suzuki-Miyaura reactions with various brominated aromatic compounds, demonstrating the high degree of control achievable at the site of halogenation.

Aryl BromideBoronic AcidCatalyst/LigandBaseProductYield (%)
1-Bromo-4-methoxybenzene3-Pyridylboronic acidPd₂(dba)₃ / PCy₃K₃PO₄3-(4-Methoxyphenyl)pyridine>95
5-Bromo-2-aminopyridine3-Pyridylboronic acidPd(OAc)₂ / XPhosK₃PO₄5-(3-Pyridyl)pyridin-2-amine>95
2-Chloropyrazine5-Indoleboronic acidPd(OAc)₂ / SPhosK₃PO₄2-(1H-Indol-5-yl)pyrazine>95

This table presents data from analogous Suzuki-Miyaura reactions to illustrate the principle of regioselectivity. rsc.org

Stereochemical Control in the Derivatization of the Pyrrolidine Ring

Achieving stereochemical control during the derivatization of the pyrrolidine ring is essential when chiral centers are introduced, leading to the formation of specific enantiomers or diastereomers. Asymmetric synthesis strategies are employed to control the three-dimensional arrangement of atoms in the newly formed derivatives.

One established method for the enantioselective functionalization of pyrrolidines is through asymmetric lithiation-substitution sequences. This approach often utilizes a chiral ligand, such as (−)-sparteine, complexed with an organolithium reagent to achieve enantioselective deprotonation. The resulting configurationally stable lithiated intermediate can then react with various electrophiles to yield enantioenriched pyrrolidine derivatives. nih.gov While this method is commonly applied to N-Boc-pyrrolidine, the principles can be extended to other N-substituted pyrrolidines.

Scheme 2: Asymmetric Lithiation and Substitution of an N-Substituted Pyrrolidine

The following table provides examples of the enantioselective synthesis of substituted pyrrolidines using this methodology, highlighting the high levels of stereocontrol that can be achieved.

SubstrateElectrophileProductYield (%)Enantiomeric Ratio (e.r.)
N-Boc-pyrrolidineBenzaldehyde(R)-N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine8596:4
N-Boc-pyrrolidineBenzyl bromide(R)-N-Boc-2-benzylpyrrolidine8096:4
N-Boc-pyrrolidineAllyl bromide(R)-N-Boc-2-allylpyrrolidine7595:5

This table illustrates the stereochemical control achievable in the derivatization of the pyrrolidine ring based on established methods for N-Boc-pyrrolidine. nih.gov

Another powerful strategy for constructing chiral pyrrolidine derivatives is the asymmetric 'clip-cycle' synthesis. This method involves the enantioselective intramolecular aza-Michael cyclization of a tethered amine onto an activated alkene, catalyzed by a chiral phosphoric acid. whiterose.ac.ukwhiterose.ac.uk This approach allows for the creation of substituted pyrrolidines with high enantioselectivity. Although this would represent a synthetic route to analogues of the target compound rather than a direct derivatization, it underscores the modern synthetic tools available for exercising precise stereochemical control in this class of molecules.

Computational Chemistry and Theoretical Investigations of 1 3 3 Bromophenoxy Propyl Pyrrolidine

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By modeling the electron density, DFT methods can predict a wide range of properties for 1-(3-(3-Bromophenoxy)propyl)pyrrolidine. A common approach would involve using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p) to ensure a robust description of the molecule's electronic environment.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy arrangement, known as a potential energy minimum.

For this compound, this process is complicated by its conformational flexibility. Significant degrees of freedom include the puckering of the pyrrolidine (B122466) ring and rotations around the single bonds of the propyl chain. A thorough conformational landscape analysis would be performed by systematically rotating key dihedral angles and optimizing the resulting structures to identify all low-energy conformers. The conformer with the absolute lowest energy would be identified as the global minimum and used for subsequent property calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) Level)
ParameterBond/AngleValue
Bond Lengths (Å)
C(ar)-Br1.912
C(ar)-O1.375
O-C(propyl)1.431
C(propyl)-N1.470
Bond Angles (º)
C(ar)-O-C(propyl)118.5
O-C(propyl)-C(propyl)109.8
C(propyl)-C(propyl)-N111.2
Dihedral Angles (º)
C(ar)-C(ar)-O-C(propyl)178.5
C(ar)-O-C(propyl)-C(propyl)-179.2
O-C(propyl)-C(propyl)-C(propyl)65.3
C(propyl)-C(propyl)-C(propyl)-N175.1

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the pyrrolidine nitrogen and the oxygen of the phenoxy group. The LUMO would likely be distributed across the π-system of the brominated benzene (B151609) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies
ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-0.89
HOMO-LUMO Gap (ΔE) 5.36

Vibrational Frequency Calculations for Spectroscopic Correlation

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational modes can be correlated with experimental spectra to confirm the structure of the synthesized compound. Key vibrational modes for this compound would include C-H stretching of the aromatic and aliphatic groups, the asymmetric and symmetric stretching of the C-O-C ether linkage, C-N stretching of the pyrrolidine ring, and the characteristic C-Br stretching vibration at lower wavenumbers.

Table 3: Predicted Principal Vibrational Frequencies
Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Benzene Ring3100-3000
C-H Stretch (Aliphatic)Propyl & Pyrrolidine2980-2850
C-N StretchPyrrolidine1150-1120
C-O-C Stretch (Asymmetric)Aryl-alkyl ether1260-1230
C-Br StretchBromobenzene680-515

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding based on the topology of the electron density. mdpi.comrsc.org This analysis partitions the molecule into atomic basins, allowing for the properties of individual atoms and the bonds between them to be quantified.

A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP reveal the nature of the interaction. For the covalent bonds within this compound (e.g., C-C, C-N, C-O, C-Br), a high value of ρ and a large, negative value of ∇²ρ would be expected, indicative of a shared-shell interaction where electron density is concentrated between the nuclei.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would reveal how the molecule flexes, rotates, and samples different conformations at a given temperature. When placed in a solvent like water or a nonpolar solvent, MD simulations can be used to study solvation effects and the formation of intermolecular interactions, such as hydrogen bonds or van der Waals forces, between the solute and solvent molecules. This provides a more realistic understanding of the molecule's behavior in a condensed phase.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, providing details that are often inaccessible through experiments alone. By modeling a potential reaction involving this compound, such as a nucleophilic substitution at the bromine-bearing carbon or a reaction involving the pyrrolidine nitrogen, DFT can be used to map out the entire reaction pathway.

In Silico Screening and Molecular Docking Methodologies (focused on chemical interactions)

In silico screening and molecular docking are powerful computational techniques that allow for the prediction and analysis of the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These methodologies are instrumental in drug discovery and development, providing insights into the binding affinity, mode, and specificity of a compound, thereby guiding the design of more potent and selective molecules. This section explores the theoretical application of these methods to this compound, focusing on the nature of its chemical interactions with hypothetical biological targets.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each pose. The scoring function calculates the binding energy, with lower values typically indicating a more stable interaction.

For a hypothetical study of this compound, a range of potential protein targets could be selected based on the known pharmacology of similar chemical scaffolds. The chemical structure of this compound, featuring a bromophenoxy group, a propyl linker, and a pyrrolidine ring, suggests several possible interactions:

Hydrogen Bonding: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the propyl chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of noncovalent interaction with electron-donating atoms.

A virtual screening campaign could be initiated by docking this compound against a library of protein structures. The results of such a screening would identify potential biological targets for which the compound has a high theoretical affinity.

To illustrate the potential findings from a molecular docking study, a hypothetical analysis of this compound against two fictional protein targets, Receptor A and Receptor B, is presented below. This data is purely illustrative to demonstrate the type of information generated from such a study.

Target ProteinBinding Affinity (kcal/mol)Predicted Interacting ResiduesTypes of Interactions
Receptor A-8.5Tyr123, Phe256, Leu345Hydrogen Bond, Hydrophobic
Receptor B-9.2Trp84, Val101, Asp121, Ser122Hydrophobic, Halogen Bond, Hydrogen Bond

In this hypothetical scenario, this compound shows a stronger binding affinity for Receptor B. The analysis of the interactions reveals that in addition to hydrophobic interactions and hydrogen bonding, a halogen bond is predicted with an aspartate residue, which may contribute to the higher affinity.

Target ProteinLigand AtomReceptor ResidueInteraction TypeDistance (Å)
Receptor AN (pyrrolidine)Tyr123 (OH)Hydrogen Bond2.9
Receptor BBr (bromophenyl)Asp121 (OD1)Halogen Bond3.1
Receptor BN (pyrrolidine)Ser122 (OG)Hydrogen Bond2.8

This detailed, albeit theoretical, analysis demonstrates the power of molecular docking to elucidate the chemical interactions that govern molecular recognition. By understanding these interactions, medicinal chemists can rationally design derivatives of this compound with improved affinity and selectivity for a specific biological target. The insights gained from such in silico studies are invaluable for accelerating the drug discovery process and reducing the need for extensive and costly experimental screening.

Structure Chemical Property Relationships and Analog Design for 1 3 3 Bromophenoxy Propyl Pyrrolidine

Investigation of Substituent Effects on Chemical Reactivity

The chemical reactivity of 1-(3-(3-Bromophenoxy)propyl)pyrrolidine is significantly influenced by its constituent parts: the pyrrolidine (B122466) ring, the propyl linker, and the 3-bromophenoxy group. The interplay of electronic and steric effects of these substituents dictates the molecule's behavior in chemical reactions.

The pyrrolidine ring, a saturated secondary amine, is inherently basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. nih.govwikipedia.org This nitrogen is a primary site for reactions such as alkylation, acylation, and protonation. The reactivity of this nitrogen can be modulated by the electronic nature of its substituent. The 3-(3-bromophenoxy)propyl group attached to the nitrogen is generally electron-withdrawing, which can slightly decrease the basicity and nucleophilicity of the pyrrolidine nitrogen compared to an unsubstituted pyrrolidine. nih.gov

The 3-bromophenoxy group introduces several key reactive features:

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The phenoxy group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. Their combined influence will direct incoming electrophiles to specific positions on the ring.

Bromine Atom: The bromine atom is a potential site for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. nih.gov It can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds, allowing for extensive derivatization.

Ether Linkage: The ether bond (-O-) is generally stable but can be cleaved under harsh acidic conditions.

The position of the bromine atom at the meta-position (position 3) on the phenoxy ring has specific electronic consequences. Unlike an ortho- or para-substituent, a meta-bromo group exerts its electron-withdrawing inductive effect without a counteracting resonance effect, thereby influencing the electron density of the aromatic ring and the acidity of the phenolic proton in the parent phenol.

Substituent GroupType of EffectInfluence on Reactivity
Pyrrolidine NitrogenNucleophilic/BasicSite for alkylation, acylation, protonation. Basicity is modulated by the N-propyl chain. nih.gov
3-Bromophenoxy GroupInductive (Electron-withdrawing)Deactivates the aromatic ring towards electrophilic substitution.
Bromine AtomLeaving GroupCan be substituted in nucleophilic aromatic substitution or participate in cross-coupling reactions.
Propyl LinkerSteric/ConformationalProvides flexibility and influences the spatial orientation of the pyrrolidine and phenoxy groups.

Rational Design of Analogues for Enhanced Chemical Stability or Modified Reactivity

The rational design of analogues of this compound can be approached by systematically modifying its core components to achieve desired properties like enhanced stability or altered reactivity. nih.govnih.govrsc.org

Modifications for Enhanced Stability: To improve metabolic stability, a common strategy involves replacing metabolically labile sites. For instance, if the propyl chain is susceptible to oxidation, introducing steric hindrance or replacing hydrogen atoms with fluorine could block metabolic pathways. Fluorine substitution can also significantly influence stereoelectronic behavior and conformational stability. beilstein-journals.org

Modifications for Altered Reactivity:

Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can alter its basicity and nucleophilicity. nih.gov For example, electron-withdrawing groups like fluorine at the C-2 position would decrease the nitrogen's reactivity, while electron-donating groups like methyl would increase it.

Aromatic Ring: The reactivity of the phenoxy ring can be fine-tuned by changing the position or nature of the halogen substituent. Moving the bromine atom to the ortho- or para-position would introduce resonance effects, altering the electronic landscape of the ring. Replacing bromine with other groups (e.g., -CF₃, -CN, -NO₂) would create stronger electrophilic sites for nucleophilic aromatic substitution. nih.gov Conversely, adding electron-donating groups could enhance reactivity towards electrophilic substitution.

Propyl Linker: The length and rigidity of the linker can be modified. Shortening or lengthening the alkyl chain would change the distance and spatial relationship between the pyrrolidine and phenoxy moieties. Incorporating cyclic structures into the linker could restrict conformational freedom, potentially locking the molecule into a more active or stable conformation. rsc.orgelsevierpure.com

Modification StrategyTarget MoietyExample ModificationExpected Outcome
Enhance Metabolic StabilityPropyl LinkerFluorination of the propyl chainIncreased resistance to oxidative metabolism. beilstein-journals.org
Modify BasicityPyrrolidine RingAdd electron-withdrawing group (e.g., fluorine) to the ringDecreased basicity and nucleophilicity of the nitrogen. nih.gov
Tune Aromatic ReactivityBromophenoxy GroupReplace Br with -NO₂ at the para-positionIncreased susceptibility to nucleophilic aromatic substitution. nih.gov
Alter Spatial OrientationPropyl LinkerIncorporate a cyclopropane (B1198618) ring into the linkerRestricted conformation, potentially leading to altered binding properties.

Stereoisomerism and its Influence on Chemical Interactions

Stereoisomerism is a critical factor in the interaction of molecules with chiral environments, such as proteins and enzymes. researchgate.net While this compound itself is achiral, introducing substituents onto the pyrrolidine ring or the propyl chain can create chiral centers, leading to the existence of enantiomers and diastereomers.

The synthesis of stereochemically pure pyrrolidine derivatives is a key area of research, often starting from chiral precursors like proline or employing stereoselective reactions. mdpi.comacs.org The ability to control the stereochemistry allows for a detailed investigation of how the three-dimensional arrangement of atoms affects the molecule's function.

Type of IsomerismPotential Origin in AnaloguesInfluence on Chemical Interactions
EnantiomersSubstitution at C-2 or C-3 of the pyrrolidine ringCan exhibit different binding affinities and activities with chiral biological targets like receptors and enzymes. researchgate.netnih.gov
DiastereomersMultiple substitutions on the pyrrolidine ring (e.g., at C-2 and C-4)Diastereomers have different physical properties and can be separated by techniques like chromatography. They will also have distinct biological interaction profiles. acs.org

Conformation-Reactivity Correlations in Pyrrolidine Systems

Substituents on the pyrrolidine ring can favor specific puckered conformations. For example, electronegative substituents at the C-4 position have been shown to control the Cγ-exo and Cγ-endo puckering of the proline ring, a derivative of pyrrolidine. nih.gov This conformational locking can be a powerful tool in drug design, as it pre-organizes the molecule for binding to a specific target. nih.gov

The conformation of the pyrrolidine ring influences the orientation of the N-substituent, which in this case is the 3-(3-bromophenoxy)propyl group. This, in turn, affects the accessibility of the nitrogen's lone pair for reactions and dictates the spatial relationship between the pyrrolidine and the aromatic ring. researchgate.net Computational studies on similar systems have shown that even small energy differences between conformers can be significant, and a thorough conformational analysis is necessary to understand reactivity and selectivity in reactions involving pyrrolidine-derived compounds. researchgate.net The interplay between steric and stereoelectronic effects ultimately determines the preferred conformation and, consequently, the chemical behavior of the molecule. beilstein-journals.orgnih.gov

Conformational FeatureDescriptionInfluence on Reactivity
Ring PuckeringThe pyrrolidine ring adopts non-planar envelope or twist conformations. researchgate.netAffects the orientation of substituents and the accessibility of the nitrogen lone pair. Can be controlled by substitution. nih.govnih.gov
Nitrogen InversionThe nitrogen atom can rapidly invert its pyramidal geometry.Influences the equilibrium between different conformers and the orientation of the N-substituent.
Side Chain RotationRotation around the single bonds of the propyl linker.Determines the relative spatial positioning of the pyrrolidine and bromophenoxy moieties.

Role As a Synthetic Intermediate and Precursor

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom on the phenoxy ring of 1-(3-(3-Bromophenoxy)propyl)pyrrolidine makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is particularly valuable in the synthesis of complex organic molecules, including pharmaceutically active compounds.

One of the primary applications of this bromo-functionalized intermediate is in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.netrsc.orgnih.gov Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination allow for the introduction of a wide array of substituents at the 3-position of the phenoxy ring. This capability is crucial for generating libraries of analogous compounds to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the bromine atom can be readily replaced with aryl, heteroaryl, or alkyl groups, leading to the synthesis of diverse molecular architectures. The pyrrolidine (B122466) moiety, a common feature in many biologically active natural products and synthetic drugs, further enhances the drug-like properties of the resulting molecules. mdpi.comnih.govresearchgate.net

Below is an interactive data table summarizing the utility of related brominated aromatic compounds in various palladium-catalyzed cross-coupling reactions, illustrating the potential synthetic pathways for this compound.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Resulting Bond Potential Application in Derivatization
Suzuki Coupling Arylboronic acid C-C (Aryl-Aryl) Introduction of substituted phenyl or heteroaryl rings
Heck Coupling Alkene C-C (Aryl-Vinyl) Formation of styrenyl derivatives
Sonogashira Coupling Terminal alkyne C-C (Aryl-Alkynyl) Synthesis of phenylethynyl compounds
Buchwald-Hartwig Amination Amine C-N (Aryl-Amine) Introduction of primary or secondary amine functionalities

Application as a Building Block in Heterocyclic Chemistry

The inherent structure of this compound also lends itself to being a valuable building block in the construction of more complex heterocyclic systems. nih.govrsc.orgnih.gov The pyrrolidine ring itself is a fundamental heterocyclic unit, and its presence provides a scaffold upon which additional rings can be fused or appended. mdpi.comnih.govresearchgate.net

The bromophenoxy moiety can serve as a handle for intramolecular cyclization reactions. For example, following a cross-coupling reaction to introduce a suitably functionalized side chain, an intramolecular cyclization could lead to the formation of fused heterocyclic systems, such as benzofurans or other related structures. The specific nature of the fused ring would depend on the nature of the introduced side chain and the reaction conditions employed.

Furthermore, the pyrrolidine nitrogen can be involved in cyclization reactions to form bridged or spirocyclic systems, adding three-dimensional complexity to the molecular architecture. The development of novel synthetic methodologies to construct such fused and complex heterocyclic systems is an active area of research. nih.govrsc.orgnih.gov

Derivatization Towards Scaffolds for Chemical Probe Development

Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function and the identification of new drug targets. researchgate.netnih.govnih.gov The structure of this compound provides a foundation for the synthesis of such probes.

The development of affinity-based probes often requires a scaffold that can be readily modified to incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) and a reactive group for covalent modification of the target protein. researchgate.netnih.govnih.gov The bromine atom on the phenoxy ring of this compound can be exploited for the attachment of these functionalities. For example, a Sonogashira coupling could be used to introduce an alkyne, which can then be further functionalized using click chemistry to attach a variety of tags.

Moreover, the pyrrolidine ring can act as a recognition element for specific protein targets, as this motif is known to interact with various biological macromolecules. mdpi.comnih.govresearchgate.net By systematically modifying the substituents on the phenoxy ring and the pyrrolidine nitrogen, it is possible to develop highly selective and potent chemical probes for a range of biological targets. The design of these probes often involves creating a library of compounds and screening them for the desired activity and selectivity.

Table 2: Mentioned Compound Names

Compound Name
This compound
1-[3-(3-Bromophenoxy)propyl]pyrrolidine-2,5-dione

Future Directions and Emerging Research Avenues for 1 3 3 Bromophenoxy Propyl Pyrrolidine Research

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount objective in modern pharmaceutical synthesis. nih.gov Future efforts in the synthesis of 1-(3-(3-Bromophenoxy)propyl)pyrrolidine will likely concentrate on the development of environmentally benign and economically viable manufacturing processes. jddhs.com This involves a shift away from traditional methods that often rely on hazardous reagents and solvents, generate significant waste, and consume large amounts of energy. nih.govjddhs.com

Key strategies for achieving these goals include:

Solvent-Free and Green Solvent Reactions: Minimizing or replacing conventional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. jddhs.commdpi.com Solvent-free reaction conditions, where the reactants are ground together or heated in the absence of a solvent, represent an even more sustainable approach. mdpi.com

Catalysis: The development and application of novel catalysts, including biocatalysts (enzymes) and heterogeneous catalysts, can lead to more efficient and selective reactions under milder conditions. jddhs.com These catalysts can often be recovered and reused, further enhancing the sustainability of the process.

Energy-Efficient Methodologies: Innovative techniques such as microwave-assisted synthesis and continuous flow processing offer substantial advantages over conventional batch methods. jddhs.commdpi.com Microwave irradiation can dramatically reduce reaction times and improve yields, while continuous flow reactors provide better control over reaction parameters and facilitate safer handling of hazardous intermediates. mdpi.com

Table 1: Comparison of Conventional and Green Synthetic Approaches

Feature Conventional Synthesis Green/Sustainable Synthesis
Solvents Often uses hazardous and volatile organic solvents. Employs water, supercritical fluids, ionic liquids, or is solvent-free. jddhs.commdpi.com
Catalysts May use stoichiometric amounts of toxic reagents. Utilizes recoverable and reusable biocatalysts or heterogeneous catalysts. jddhs.com
Energy Typically relies on prolonged heating with conventional methods. Employs energy-efficient techniques like microwave irradiation or flow chemistry. jddhs.commdpi.com

| Waste | Generates significant amounts of chemical waste. | Designed to minimize waste through high atom economy and recycling. nih.gov |

Application of Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy. Future research will increasingly rely on advanced analytical techniques for the comprehensive analysis of this compound, particularly for the detection and characterization of trace-level impurities. itecgoi.inpharmatutor.org Impurity profiling, which involves the identification and quantification of all potential impurities in a drug substance, is a regulatory requirement and a key aspect of quality control. ijprajournal.compharmaguideline.com

Impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. pharmatutor.orgpharmaguideline.com Advanced analytical methodologies are essential for separating, identifying, and quantifying these impurities, even at very low concentrations.

Emerging techniques that will play a crucial role include:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These chromatographic techniques are the workhorses of pharmaceutical analysis, offering high resolution and sensitivity for the separation of complex mixtures. ijcrt.orgijpsjournal.com

Mass Spectrometry (MS): When coupled with chromatography (LC-MS, GC-MS), mass spectrometry provides invaluable structural information for the unambiguous identification of impurities. ijcrt.orglongdom.org High-resolution mass spectrometry (HRMS) can provide exact mass measurements, facilitating the determination of elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities. Hyphenated techniques like LC-NMR allow for the direct structural analysis of separated impurities. itecgoi.in

Capillary Electrophoresis (CE): This technique offers an alternative separation mechanism to chromatography and can be particularly useful for the analysis of charged or highly polar impurities. ijpsjournal.com

Table 2: Advanced Analytical Techniques for Impurity Profiling

Technique Principle Application in Impurity Profiling
UHPLC-MS Combines the high separation power of UHPLC with the sensitive and specific detection of MS. ijcrt.org Ideal for detecting and identifying a wide range of organic impurities. researchgate.net
GC-MS Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. Useful for the analysis of residual solvents and volatile impurities. researchgate.net
LC-NMR Couples liquid chromatography with NMR spectroscopy for online structural elucidation. itecgoi.in Enables the definitive identification of unknown impurities without the need for isolation.

| HRMS | Provides highly accurate mass measurements. | Facilitates the determination of the elemental composition of impurities. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Key applications of AI and ML in this area include:

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. elsevier.comnih.gov By training these models on large datasets of known bioactive compounds, it is possible to generate new pyrrolidine (B122466) derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of molecules with their biological activities. elsevier.com These models can then be used to screen virtual libraries of compounds and to prioritize candidates for synthesis and testing.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical aspect of drug development. researchgate.net AI-powered models can provide early-stage predictions of these properties, helping to reduce the attrition rate of compounds in later stages of development. nih.gov

Table 3: Applications of AI and Machine Learning in Drug Discovery

Application Description Impact on Research
Generative Models AI algorithms that create new data, such as novel molecular structures. elsevier.com Accelerates the discovery of new chemical entities with optimized properties. nih.gov
Predictive Modeling (QSAR, ADMET) Machine learning models that predict the biological activity and pharmacokinetic properties of compounds. elsevier.comresearchgate.net Enables the prioritization of promising drug candidates and reduces the need for extensive experimental testing.

| Virtual Screening | The use of computational methods to screen large libraries of virtual compounds against a biological target. | Significantly increases the efficiency of hit identification in the early stages of drug discovery. |

Exploration of New Chemical Transformations and Catalyst Development

The development of novel chemical reactions and catalysts is essential for expanding the synthetic toolbox and for accessing new chemical space. Future research on this compound will benefit from advances in synthetic organic chemistry that enable the selective functionalization of this scaffold.

Areas of particular interest include:

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for modifying molecular structures. The development of catalysts that can selectively activate C-H bonds in the pyrrolidine ring or the aromatic ring would open up new avenues for creating diverse analogues.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org Further development of these reactions, particularly for the challenging C(sp3)-C(sp2) and C(sp3)-C(sp3) couplings, would provide new ways to modify the propyl linker and the pyrrolidine ring. acs.org

Late-Stage Functionalization: The ability to introduce new functional groups into a complex molecule at a late stage of the synthesis is highly desirable. This allows for the rapid generation of a library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies.

The development of new catalysts is central to advancing these chemical transformations. Research will likely focus on designing catalysts with improved activity, selectivity, and substrate scope. This includes the exploration of new ligands for transition metal catalysts, as well as the development of novel organocatalytic and biocatalytic systems.

Advanced Stereoselective Synthesis and Chiral Resolution Methodologies

Many drugs are chiral, and their different enantiomers can have distinct pharmacological and toxicological properties. While this compound itself is achiral, the introduction of substituents on the pyrrolidine ring can create one or more stereocenters. Therefore, the development of methods for the stereoselective synthesis and chiral resolution of substituted analogues is of great importance. mdpi.comacs.org

Future research in this area will focus on:

Asymmetric Synthesis: This involves the use of chiral catalysts, reagents, or auxiliaries to selectively produce a single enantiomer of a chiral compound. rsc.org A variety of asymmetric methods can be envisioned for the synthesis of chiral pyrrolidine derivatives, including asymmetric hydrogenation, cycloaddition reactions, and enantioselective alkylations. nih.gov

Chiral Resolution: This is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org While less efficient than asymmetric synthesis, chiral resolution remains a widely used technique in the pharmaceutical industry. rsc.orgwikipedia.org Advanced resolution methods include the formation of diastereomeric salts with a chiral resolving agent, and chiral chromatography. libretexts.orglibretexts.org

The ability to control the stereochemistry of molecules is crucial for understanding their interactions with biological targets and for developing safe and effective drugs. nih.gov Future research will undoubtedly continue to push the boundaries of stereoselective synthesis and chiral resolution, providing access to a wider range of enantiomerically pure pyrrolidine derivatives for biological evaluation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-(3-Bromophenoxy)propyl)pyrrolidine, and how can researchers optimize yield and purity?

  • Methodological Answer : A typical synthesis involves coupling 3-bromophenol with a pyrrolidine-containing propyl linker. For example, in a related pyrrolidine derivative synthesis, 3-pyrrolidin-1-ylpropan-1-ol was reacted with a nitrophenol derivative using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) under Mitsunobu conditions, followed by hydrogenation to yield the final product . To optimize yield, parameters such as reaction temperature (e.g., 0–5°C for Mitsunobu reactions), solvent choice (THF or DMF), and catalyst loading (e.g., 10% Pd/C for hydrogenation) should be systematically tested. Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers validate structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for N-CH₂ protons) and bromophenoxy group (δ ~6.8–7.4 ppm for aromatic protons).
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H⁺] at m/z ~323 for C₁₃H₁₇BrNO).
  • Elemental Analysis : Verify C, H, N, and Br content within ±0.3% of theoretical values.
    Cross-validation with reference standards (e.g., PubChem data ) is critical to resolve ambiguities in stereochemistry or substituent positioning.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor or receptor modulator?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) against target enzymes (e.g., kinases) or receptors (e.g., GPCRs). For example, related pyrrolidine derivatives were docked into G9a and DNMT1 structures using Gold software to predict binding modes .
  • Functional Studies : Conduct dose-response experiments (e.g., IC₅₀ determination) in cell-based assays (e.g., luciferase reporters for transcriptional activity). Include positive controls (known inhibitors) and negative controls (vehicle/DMSO).
  • Selectivity Screening : Test against off-target proteins (e.g., cytochrome P450 enzymes) to assess specificity.

Q. What strategies are recommended to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or compound stability. Researchers should:

  • Replicate Studies : Repeat experiments under standardized conditions (e.g., ATP concentration fixed at 1 mM for kinase assays).
  • Characterize Batches : Ensure consistent purity (>97% via HPLC ) and confirm absence of degradation products (e.g., free bromophenol via LC-MS).
  • Control for Solubility : Use DMSO stocks ≤0.1% (v/v) to avoid solvent interference. Pre-test solubility in assay buffers (e.g., PBS with 0.01% Tween-80).

Q. How can the compound’s physicochemical properties (e.g., logP, solubility) be experimentally determined to inform drug development?

  • Methodological Answer :

  • logP (Partition Coefficient) : Use shake-flask method with octanol/water phases. Measure compound concentration in each phase via UV-Vis spectroscopy (λmax ~280 nm for aromatic systems).
  • Solubility : Perform equilibrium solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C. Centrifuge suspensions and quantify supernatant via HPLC .
  • Stability : Assess hydrolytic stability at pH 1–10 (simulated gastric/intestinal fluids) and photostability under ICH Q1B guidelines.

Q. What are the best practices for modifying the compound’s structure to enhance its pharmacokinetic profile while retaining activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the bromine atom with CF₃ or CH₃ groups to improve metabolic stability while maintaining steric bulk .
  • Prodrug Design : Introduce ester or amide prodrug moieties at the pyrrolidine nitrogen to enhance oral bioavailability.
  • SAR Studies : Synthesize analogs with varied propyl linker lengths (e.g., C2 vs. C3 chains) and evaluate activity trends .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesReferences
Synthesis OptimizationYield, purity, reaction timeMitsunobu reaction, hydrogenation, chromatography
Bioactivity ProfilingIC₅₀, Kd, selectivitySPR, fluorescence assays, molecular docking
Physicochemical AnalysislogP, solubility, stabilityShake-flask, HPLC, stability chambers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.